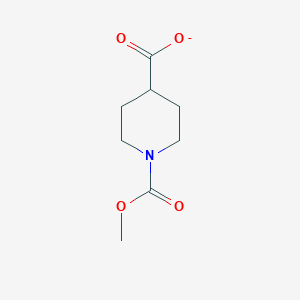

1,4-Piperidinedicarboxylic acid, 1-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H13NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide and methanol under basic conditions to form the methoxycarbonyl derivative. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

1,4-Piperidinedicarboxylic acid, 1-methyl ester has the molecular formula C8H13NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

- Drug Development : this compound serves as a precursor in the synthesis of various pharmaceuticals targeting the central nervous system. Its derivatives have been explored for their potential therapeutic effects against neurological disorders.

- Cerebral Vascular Activity : Research indicates that derivatives of this compound exhibit significant cerebral vascular dilator activity. For example, certain 1,4-dihydropyridine derivatives have shown enhanced blood flow in vertebral arteries, suggesting potential applications in treating cerebrovascular diseases .

Biochemical Studies

- Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and as a substrate in biochemical assays. Its ability to interact with specific enzymes makes it an important tool for understanding metabolic pathways.

- TRPV1 Receptor Modulation : Research has identified that certain derivatives can enhance TRPV1 receptor activity without acting as intrinsic agonists. This modulation could have implications for pain management therapies .

Material Science

- Polymer Production : this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as elasticity and strength .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

- 1-Methylpiperidine-4-carboxylic acid

- 1-Acetyl-4-piperidinecarboxylic acid

- Ethyl 4-oxo-3-piperidinecarboxylate

Comparison: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid is unique due to its methoxycarbonyl functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Q & A

Q. How can researchers optimize the multi-step synthesis of 1,4-piperidinedicarboxylic acid esters, particularly focusing on reaction conditions and yield improvement?

Methodological Answer:

Multi-step synthesis routes for piperidine derivatives often involve protecting group strategies and sequential functionalization. For example, tert-butoxycarbonyl (Boc) and methyl ester groups are commonly used to stabilize intermediates during reactions like alkylation or iodination (e.g., in 4-(iodomethyl)piperidine derivatives) . Key factors include:

- Temperature Control: Reactions at 0–20°C with NaH in dimethylformamide (DMF) achieve higher yields (86–98%) compared to room-temperature conditions .

- Catalyst Selection: Palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) enhance coupling reactions in dioxane/water systems, critical for introducing aryl or alkyl substituents .

- Workup Protocols: Acidic workups (e.g., HCl gas in ethyl acetate) improve isolation of intermediates, with yields up to 89% .

Q. What advanced analytical techniques are recommended for characterizing 1,4-piperidinedicarboxylic acid esters and resolving structural ambiguities?

Methodological Answer:

- GC-MS and LC-MS: Used to identify degradation products or synthetic byproducts. For example, carbamimidothioic acid derivatives (detected via GC-MS) can indicate ester hydrolysis pathways .

- XRD and NMR: X-ray diffraction resolves stereochemical configurations (e.g., (2R,4R) vs. (2S,4S) isomers), while 2D NMR (COSY, HSQC) clarifies proton coupling and carbon assignments in complex mixtures .

- Chiral HPLC: Critical for separating enantiomers in stereospecific syntheses, such as resolving (2R,4R)-1-tert-butyl-4-methyl esters from their diastereomers .

Q. How does 1,4-piperidinedicarboxylic acid, 1-methyl ester serve as a building block in drug discovery, particularly for CNS or protease inhibitors?

Methodological Answer:

The ester’s rigid piperidine scaffold is exploited in:

- Protease Inhibitors: The Boc-protected derivative (e.g., 1-tert-butyl-4-methyl ester) acts as a precursor for transition-state analogs in HIV protease inhibitors .

- Chiral Intermediates: The (2R,4R)-configured ester is a key intermediate in synthesizing PDE4 inhibitors, where stereochemistry dictates binding affinity .

- Prodrug Design: Methyl ester groups enhance bioavailability by masking carboxylic acids, as seen in esterase-activated prodrugs .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis or epimerization) during functionalization of 1,4-piperidinedicarboxylic acid esters?

Methodological Answer:

- Protecting Group Synergy: Use orthogonal groups like Boc for amines and methyl esters for carboxylic acids to prevent undesired deprotection .

- Low-Temperature Quenching: Rapid acid quenching (e.g., HCl gas at 0°C) minimizes epimerization during workup .

- Anhydrous Conditions: Employ DMF or THF with molecular sieves to suppress hydrolysis during alkylation or acylation .

Q. How can researchers address contradictions in reported synthetic yields for 1,4-piperidinedicarboxylic acid derivatives?

Methodological Answer:

Variations in yields often arise from:

- Solvent Purity: Traces of water in DMF reduce NaH efficiency, lowering yields from 98% to <80% .

- Catalyst Loading: Overloading Pd catalysts in coupling reactions increases byproduct formation, as seen in dioxane/water systems .

- Isolation Methods: Column chromatography vs. crystallization impacts recovery rates; e.g., tert-butyl esters crystallize more efficiently than methyl analogs .

Q. What green chemistry approaches are applicable to the synthesis of 1,4-piperidinedicarboxylic acid esters?

Methodological Answer:

- Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, biodegradable alternatives .

- Catalytic Recycling: Reuse Pd catalysts via immobilized systems (e.g., silica-supported Pd) to reduce heavy metal waste .

- Microwave-Assisted Synthesis: Accelerate reaction times (e.g., from 15 h to 1 h) for steps like esterification or Boc deprotection .

Q. How can researchers ensure the stability of 1,4-piperidinedicarboxylic acid esters under long-term storage?

Methodological Answer:

- Temperature Control: Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

- Desiccants: Use molecular sieves in storage vials to absorb moisture, critical for hygroscopic esters .

- Stability Monitoring: Regular HPLC analysis detects degradation (e.g., free acid formation) and validates shelf life .

Properties

Molecular Formula |

C8H12NO4- |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

1-methoxycarbonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/p-1 |

InChI Key |

FDQGMCHKKYRKCB-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)N1CCC(CC1)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.